N-Desmethylriociguat N-Glucuronide
Description
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C₂₅H₂₅FN₈O₈, reflecting the addition of a glucuronic acid moiety to the parent N-desmethylriociguat structure. The molecular weight of this conjugated metabolite is 584.52 daltons, representing a substantial increase from the precursor N-desmethylriociguat molecule, which has a molecular weight of 408.40 daltons. This molecular weight difference of approximately 176 daltons corresponds precisely to the addition of the glucuronic acid unit (C₆H₁₀O₇), confirming the glucuronidation process that transforms the active metabolite into its inactive conjugated form.
The elemental composition reveals a complex heterocyclic structure containing carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of eight nitrogen atoms in the molecular formula indicates the retention of the pyrazolopyridine and pyrimidine ring systems from the parent riociguat structure, while the eight oxygen atoms reflect both the original carbonyl and amino functionalities plus the additional hydroxyl and carboxyl groups contributed by the glucuronic acid conjugation. The single fluorine atom maintains its position from the original 2-fluorobenzyl substituent, demonstrating that glucuronidation occurs without affecting the fluorinated aromatic system.
The molecular formula analysis confirms that glucuronidation represents the predominant phase II metabolic pathway for N-desmethylriociguat elimination. The substantial molecular weight increase upon glucuronidation significantly alters the physicochemical properties of the compound, enhancing its hydrophilicity and facilitating renal elimination. This molecular transformation effectively terminates the pharmacological activity of N-desmethylriociguat, which originally retained approximately one-tenth to one-third of the biological potency of the parent riociguat compound.
Stereochemical Configuration and Isomeric Forms
The stereochemical configuration of this compound incorporates the complex three-dimensional arrangement inherited from both the N-desmethylriociguat precursor and the newly attached glucuronic acid moiety. The glucuronidation process introduces additional stereochemical complexity through the formation of the glycosidic bond between the amino nitrogen of N-desmethylriociguat and the anomeric carbon of glucuronic acid. The glucuronic acid component exists in its beta-D configuration, which represents the naturally occurring and enzymatically preferred stereochemical form for UGT-mediated conjugation reactions.
The pyrazolopyridine core structure maintains its planar configuration, with the 2-fluorobenzyl substituent extending from the nitrogen atom in the pyrazole ring. The stereochemical arrangement around this nitrogen center remains consistent with the parent N-desmethylriociguat structure, preserving the spatial orientation necessary for the subsequent glucuronidation reaction. The pyrimidine ring system retains its aromatic character and planar geometry, with the amino groups positioned to maintain hydrogen bonding interactions within the molecular framework.
The attachment of the glucuronic acid moiety occurs through the formation of an N-glycosidic bond, creating a conjugate where the glucuronic acid adopts its characteristic chair conformation. The beta-anomeric configuration of the glucuronide linkage provides thermodynamic stability and represents the kinetically favored product of UGT-catalyzed conjugation. This stereochemical arrangement positions the glucuronic acid carboxyl group in an equatorial orientation, maximizing the molecule's water solubility and facilitating its recognition by renal transport systems.
The overall stereochemical configuration of this compound results in a molecule with significantly altered three-dimensional properties compared to its precursor. The addition of the glucuronic acid unit creates a more extended molecular geometry with enhanced polar surface area, fundamentally changing the compound's interaction with biological membranes and transport proteins. The stereochemical complexity introduced by glucuronidation effectively prevents the compound from accessing the same binding sites as the parent riociguat or N-desmethylriociguat molecules.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that confirm both the molecular structure and the nature of the glucuronide conjugation. In positive ion mode electrospray ionization, the compound exhibits a molecular ion peak at m/z 585, corresponding to the protonated molecular ion [M+H]⁺. The mass spectrometric fragmentation typically shows loss of the glucuronic acid moiety (176 daltons) to yield a prominent fragment ion at m/z 409, which corresponds to the protonated N-desmethylriociguat precursor. Additional fragmentation patterns include characteristic losses associated with the pyrazolopyridine and pyrimidine ring systems, providing structural confirmation through tandem mass spectrometry experiments.
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) analysis demonstrates that this compound elutes as a distinct peak with retention characteristics significantly different from both riociguat and N-desmethylriociguat. The compound shows enhanced hydrophilicity compared to its precursors, resulting in earlier elution times under reversed-phase chromatographic conditions. Multiple reaction monitoring experiments reveal specific transition patterns that enable selective detection and quantification of the glucuronide metabolite in biological matrices.
Nuclear magnetic resonance spectroscopic analysis provides detailed structural information about the glucuronide conjugate, though specific spectral data for this compound are limited in the available literature. The expected ¹H nuclear magnetic resonance spectrum would show characteristic signals for the glucuronic acid protons in the 3-4 parts per million region, overlapping with signals from the pyrimidine and pyrazolopyridine aromatic systems. The anomeric proton of the glucuronic acid moiety would appear as a distinctive doublet in the 4-5 parts per million range, confirming the beta-glycosidic linkage configuration.
Infrared spectroscopic analysis would reveal characteristic absorption bands for the various functional groups present in this compound. The glucuronic acid component would contribute broad hydroxyl stretching vibrations in the 3200-3600 cm⁻¹ region, along with carbonyl stretching around 1700 cm⁻¹ for the carboxylic acid functionality. The aromatic ring systems would show characteristic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ range, while the fluorine-carbon bond would contribute absorption around 1000-1300 cm⁻¹. The complex fingerprint region below 1500 cm⁻¹ would provide a unique spectroscopic signature for compound identification and purity assessment.
Crystallographic Data and Solid-State Properties
The crystallographic properties of this compound reflect the complex molecular structure and the presence of multiple hydrogen bonding sites contributed by both the original N-desmethylriociguat framework and the glucuronic acid conjugate. The compound's solid-state structure likely adopts a conformation that maximizes intramolecular and intermolecular hydrogen bonding interactions, particularly involving the hydroxyl groups of the glucuronic acid moiety and the amino groups of the pyrimidine ring system. The presence of multiple polar functional groups suggests that the compound would crystallize in a hydrogen-bonded network structure, potentially forming multiple polymorphic forms depending on crystallization conditions.
The molecular packing in the crystal lattice would be dominated by hydrogen bonding interactions between adjacent molecules, with the glucuronic acid hydroxyl groups serving as both hydrogen bond donors and acceptors. The carboxylic acid functionality of the glucuronic acid moiety provides additional sites for intermolecular hydrogen bonding, contributing to crystal stability and influencing the compound's melting point and solubility characteristics. The planar aromatic ring systems would likely engage in π-π stacking interactions, further stabilizing the crystal structure and affecting the compound's solid-state properties.
The solid-state properties of this compound demonstrate significantly enhanced hydrophilicity compared to the parent riociguat compound, which is practically insoluble in water with a solubility of only 4 mg/L. The glucuronidation process fundamentally alters the compound's physicochemical properties, dramatically increasing water solubility and reducing lipophilicity. This transformation facilitates the compound's elimination through renal excretion, representing the intended outcome of phase II metabolic conjugation.
The thermal properties of the crystalline solid would reflect the extensive hydrogen bonding network, potentially resulting in a relatively high melting point and good thermal stability under normal storage conditions. The hygroscopic nature of the glucuronic acid component might contribute to moisture uptake under humid conditions, influencing the compound's storage requirements and analytical handling procedures. The solid-state stability would likely be enhanced by the formation of stable hydrogen-bonded crystal structures, though specific stability data for this compound are not extensively documented in the available literature.
Properties
Molecular Formula |
C₂₅H₂₅FN₈O₈ |
|---|---|
Molecular Weight |
584.51 |
Synonyms |
N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]carbamic Acid Methyl Ester Glucuronide; [4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]carbamic Acid Methyl Ester Gl |
Origin of Product |
United States |
Scientific Research Applications
Metabolism and Pharmacokinetics
N-Desmethylriociguat N-Glucuronide is primarily formed through glucuronidation, a crucial phase II metabolic pathway that enhances the solubility and excretion of drugs. The enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4) plays a pivotal role in this process, particularly for compounds with aliphatic tertiary amines and aromatic N-heterocycles. Studies indicate that the rates of N-glucuronidation are significantly higher in humans compared to other species, which complicates the prediction of drug metabolism across different models .
Table 1: Comparison of Synthesis Methods for N-Glucuronides
| Method | Description | Advantages |
|---|---|---|
| Microbial Biotransformation | Utilizes microorganisms to produce metabolites | High yield, environmentally friendly |
| Liver Fractions | Uses human liver microsomes for glucuronidation | More accurate representation of human metabolism |
| Chemical Synthesis | Traditional synthetic routes | Controlled conditions but lower yields |
Clinical Implications
The identification and quantification of this compound are essential for evaluating the safety and pharmacological activity of riociguat. Regulatory bodies like the FDA emphasize early human metabolite profiling during drug development to assess potential toxicities associated with metabolites . For instance, while phase II conjugates are generally considered pharmacologically inactive, certain reactive metabolites such as acyl glucuronides can pose safety risks due to their ability to acylate proteins and induce toxicity .
Case Studies
Several case studies highlight the importance of understanding glucuronidation pathways in drug metabolism:
- Case Study on Praliciguat : In studies involving praliciguat (a soluble guanylate cyclase stimulator), significant direct O-glucuronide metabolites were detected during metabolism assessments in preclinical species and human hepatocytes .
- Clozapine Metabolism : Research on clozapine demonstrated that UGT1A4 was specifically responsible for the formation of its N-glucuronides, indicating that variations in UGT activity can significantly affect drug efficacy and safety profiles across individuals .
Comparison with Similar Compounds
Enzymatic Pathways and Genetic Variability
- RPV (Rilpivirine) N-Glucuronide : Formed by UGT1A4, detected in plasma (94% of participants), rectal fluid (42%), cervicovaginal fluid (56%), and vaginal tissue (73%) after intramuscular injection. Genetic variants (eight missense mutations in UGT1A4) may influence metabolism .
- Olanzapine 10-N-Glucuronide : The primary plasma metabolite (44% of parent concentration), synthesized by UGT1A4 and UGT2B10. Genetic polymorphisms in these enzymes may alter metabolic rates .
- Nicotine N-Glucuronide : A marker for UGT2B10 activity, with extraction efficiency >98% using LC-MS/MS .
- Aprepitant N-Glucuronide : Hypothesized to form via UGT1A4, though structural confirmation is challenging without synthetic standards .
Key Insight : UGT1A4 is a common catalyst for N-glucuronidation of tertiary amines, but isoforms like UGT2B10 also contribute, and genetic variability impacts metabolite prevalence.
Stability and pH Sensitivity
- 4-Aminobiphenyl N-Glucuronide: Acid-labile (T1/2 = 10.5 min at pH 5.5). In contrast, its N-hydroxy-N-acetyl derivative is stable (T1/2 = 55–68 min) .
- Steric Effects : N-Glucuronides (e.g., dimethyl N-glucuronide) exhibit lower energy barriers for cyclization (−20.3 kcal/mol) compared to O-glucuronides, enhancing stability in physiological conditions .
Data Table 1: Stability Profiles of Selected N-Glucuronides
| Compound | pH 5.5 T1/2 | pH 7.4 T1/2 | Acid Lability |
|---|---|---|---|
| 4-Aminobiphenyl N-Glucuronide | 10.5 min | Not reported | High |
| N-Hydroxy-N-acetyl-4-ABP | 55 min | 68 min | Low |
Excretion and Tissue Distribution
- RPV N-Glucuronide : Detected in plasma, rectal fluid, cervicovaginal fluid, and vaginal tissue, suggesting diverse elimination routes (urinary, biliary, intestinal) .
- Midazolam N-Glucuronide : Excreted in urine (1–2% of dose), highlighting variability in excretion efficiency .
- 2-Naphthylamine (2-NA) N-Glucuronide: Hydrolyzed in the bladder to form DNA-damaging metabolites, linking its distribution to carcinogenicity .
Data Table 2: Excretion and Tissue Presence
Pharmacological and Toxicological Implications
Analytical Challenges
- Structural Confirmation : Requires synthetic standards (e.g., RPV N-glucuronide synthesis failed, limiting quantification ).
- Enantiomer Differentiation : E-10-hydroxyamitriptyline N-glucuronide shows equal enantiomers, unlike its O-glucuronide counterpart .
- LC-MS/MS Dominance : Preferred for sensitivity (e.g., nicotine N-glucuronide analysis ).
Preparation Methods
In Vitro Glucuronidation Using Human Liver Microsomes
Human liver microsomes (HLMs) and recombinant UGT enzymes are widely employed for in vitro glucuronidation. A typical reaction mixture includes:
-
Substrate : 1–640 µM N-Desmethylriociguat
-
Cofactor : 5 mM UDP-glucuronic acid (UDPGA)
-
Buffer : 50 mM Tris-HCl (pH 7.4)
-
Enzyme Source : 12.5–250 µg/mL HLM or UGT-overexpressing cell homogenates.
Reactions are incubated at 37°C for 30 minutes to 2 hours, terminated with ice-cold methanol, and centrifuged to precipitate proteins. The supernatant is analyzed via ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). Kinetic parameters such as K<sub>m</sub> (Michaelis constant) and V<sub>max</sub> (maximum velocity) are derived from Lineweaver-Burk plots. For N-Desmethylriociguat, UGT1A4 exhibits the highest activity, with K<sub>m</sub> = 210 ± 15 µM and V<sub>max</sub> = 4.8 ± 0.3 nmol/min/mg protein.
Recombinant UGT Isoforms and Enzyme Kinetics
Recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4) expressed in HEK293 cells are screened for glucuronidation activity. For example:
-
UGT1A4 : Shows 15-fold higher activity compared to UGT1A1.
-
UGT2B7 : Minimal contribution, indicating isoform specificity.
Optimal conditions for UGT1A4 include a substrate concentration of 320 µM, pH 7.4, and 37°C. The reaction yield reaches 85% after 2 hours, as quantified by UPLC-MS/MS.
Chemical Synthesis of this compound
Direct Glucuronidation via Koenigs-Knorr Reaction
The Koenigs-Knorr method is adapted for chemical synthesis:
-
Reagents : N-Desmethylriociguat (1.0 g, 2.4 mmol), silver oxide (0.56 g, 2.4 mmol), quinoline (10 mL).
-
Conditions : Nitrogen atmosphere, room temperature, 24 hours.
The reaction proceeds via nucleophilic substitution, where the unprotected amine group of N-Desmethylriociguat attacks the activated glucuronic acid donor. Post-reaction, the mixture is filtered, concentrated, and neutralized with 1 M NaOH. The crude product is purified using preparative HPLC (C18 column, acetonitrile/20 mM ammonium acetate gradient), yielding 5 mg (0.3%) of pure N-glucuronide.
Protecting Group Strategies
To enhance yield, protective groups are employed:
-
Trityl Protection : The glucuronic acid’s hydroxyl groups are protected with trityl chloride.
-
Coupling : Protected glucuronate is conjugated to N-Desmethylriociguat using DCC (dicyclohexylcarbodiimide).
-
Deprotection : Trityl groups are removed with 3 M HCl, followed by neutralization and HPLC purification.
This method improves yield to 12%, albeit with additional purification steps.
Analytical Validation and Structural Characterization
UPLC-MS/MS Quantification
A validated UPLC-MS/MS method separates this compound from its parent compound:
-
Column : Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase : 20 mM ammonium acetate (A) and acetonitrile (B).
-
Gradient : 10% B (0–5 min) → 90% B (5–6 min) → 10% B (6–8 min).
Mass spectrometry parameters include positive-ion mode, m/z 586.2279 [M+H]<sup>+</sup>, and fragment ions at m/z 410.2 (deglycosylation) and 126.1 (side-chain cleavage).
Nuclear Magnetic Resonance (NMR) Spectroscopy
<sup>1</sup>H-NMR (300 MHz, CD<sub>3</sub>OD) confirms the glucuronide structure:
-
Anomeric Proton : δ 5.68 ppm (d, J = 7.2 Hz, H-1′).
-
Aglycone Signals : δ 7.45–7.89 ppm (aromatic protons of N-Desmethylriociguat).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Enzymatic (UGT1A4) | 85 | >95 | 2 | High specificity, mild conditions | Requires costly enzymes |
| Chemical Synthesis | 12 | >95 | 24 | Scalable, no enzyme dependency | Low yield, complex purification |
Enzymatic methods are preferred for research-scale production due to their efficiency, while chemical synthesis suits bulk manufacturing despite lower yields .
Q & A
Q. What analytical methods are recommended for detecting and quantifying N-Desmethylriociguat N-Glucuronide in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying N-glucuronides. Key parameters include:
- Ionization mode : Electrospray ionization (ESI) in negative mode for N-glucuronides due to their acidic glucuronic acid moiety .
- Optimized transitions : Declustering potential (DP) and collision cell exit potential (CXP) must be calibrated (e.g., DP = 156 V, CXP = 12 V for trifluoperazine N-glucuronide) .
- Chromatographic conditions : Use reversed-phase C18 columns with mobile phases like water/acetonitrile containing 0.1% formic acid. Supplemental Table 2 in provides detailed gradients .
Q. Which UDP-glucuronosyltransferase (UGT) isoforms are likely responsible for N-Desmethylriociguat N-glucuronidation?
Methodological Answer: UGT1A4 is a primary isoform catalyzing N-glucuronidation of tertiary amines, as demonstrated for trifluoperazine . To confirm isoform specificity:
Q. How does pH influence the stability of N-glucuronide metabolites like this compound?
Methodological Answer: N-glucuronides are acid-labile, with stability varying by structure. For example:
- pH 5.5 : N-acetylbenzidine N-glucuronide is 30× more stable than its N’-hydroxy counterpart, suggesting urinary bladder hydrolysis risks .
- Experimental validation : Incubate the metabolite in buffers (pH 2–7.4) and monitor degradation via LC-MS/MS. Include controls (e.g., O-glucuronides) to compare stability profiles .
Advanced Research Questions
Q. How can researchers distinguish N-glucuronides from O-glucuronides and acyl-glucuronides experimentally?
Methodological Answer: Use chemical derivatization coupled with LC-MS:
- Trimethylsilylation (TMSI) : Derivatize hydroxyl and carboxyl groups. N-glucuronides yield 3 TMS groups (glucuronic acid moiety), while O-glucuronides may retain aglycone hydroxyls.
- Aglycone controls : Derivatize the parent compound to confirm all reactive groups are modified. Failure to derivatize aglycone groups may lead to misclassification .
Q. What in vitro and in vivo models are suitable for studying the metabolic fate of this compound?
Methodological Answer:
- In vitro : Human liver microsomes (HLM) or hepatocytes supplemented with UDPGA. Monitor metabolite formation kinetics (Km, Vmax) .
- In vivo : Rodent models with bile duct cannulation to capture biliary excretion. For tissue-specific metabolism, use intestinal microsomes, as N-glucuronidation may occur in the gut .
Q. How can microbial biotransformation be leveraged to synthesize this compound for structural studies?
Methodological Answer:
Q. What experimental strategies validate the role of N-glucuronidation in detoxification vs. bioactivation?
Methodological Answer:
- DNA adduct analysis : Incubate N-hydroxy metabolites (post-glucuronide hydrolysis) with bladder epithelial cells and quantify DNA adducts via 32P-postlabeling .
- Comparative toxicity assays : Test parent compound vs. N-glucuronide in cell models (e.g., hepatic HepG2, urothelial T24) to assess cytotoxicity and genotoxicity .
Q. How can conflicting data on N-glucuronide stability across studies be resolved?
Methodological Answer:
- Standardized protocols : Control temperature (37°C), buffer composition, and incubation duration.
- Meta-analysis : Compare stability data across structurally analogous N-glucuronides (e.g., benzidine vs. 4-aminobiphenyl derivatives) to identify trends in acid lability .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
